molecular formula C7H12O2 B8759891 3-Buten-2-ol, 2-methyl-, acetate CAS No. 24509-88-4

3-Buten-2-ol, 2-methyl-, acetate

Cat. No. B8759891
CAS RN: 24509-88-4
M. Wt: 128.17 g/mol
InChI Key: ZJVWGOLNVKJRDF-UHFFFAOYSA-N
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Description

3-Buten-2-ol, 2-methyl-, acetate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Buten-2-ol, 2-methyl-, acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Buten-2-ol, 2-methyl-, acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

24509-88-4

Product Name

3-Buten-2-ol, 2-methyl-, acetate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-methylbut-3-en-2-yl acetate

InChI

InChI=1S/C7H12O2/c1-5-7(3,4)9-6(2)8/h5H,1H2,2-4H3

InChI Key

ZJVWGOLNVKJRDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-3-buten-2-ol (86.13 g, 1.0 mole), triethylamine (101.19 g, 1.3 mole), and 4-dimethylaminopropyridine (25.0 g, 0.2 mole) at 0° C. is added dropwise acetic anhydride (102.09 g, 1.15 mole) in CH2Cl2 (700 ml). The mixture is stirred at 0° C. for 5 hours and at room temperature overnight. Water is then added and the CH2CL2 layer separated. The aqueous layer is extracted with CH2Cl2 (3×300 ml) and the combined CH2Cl2 solution is washed with cold 1N HCl (300 ml), water (330 ml) and dried over anhydrous MgSO4. Distillation of the CH2Cl2 solution gives 2-methyl-3-buten-2-yl acetate (113.07 g), 88 percent, boiling point 59° C. (80 mm Hg).
Quantity
86.13 g
Type
reactant
Reaction Step One
Quantity
101.19 g
Type
reactant
Reaction Step One
Quantity
102.09 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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